molecular formula C18H20ClN7O B6942773 N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide

N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide

Cat. No.: B6942773
M. Wt: 385.8 g/mol
InChI Key: QTHGEHWTGARPBW-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Properties

IUPAC Name

N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c1-23-13-14(12-20-23)24-8-10-25(11-9-24)18(27)21-17-6-7-26(22-17)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHGEHWTGARPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2)C(=O)NC3=NN(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, chlorination, and subsequent coupling with piperazine derivatives. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrazole ring .

Scientific Research Applications

N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[1-(2-chlorophenyl)pyrazol-3-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylpyrazolyl groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

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